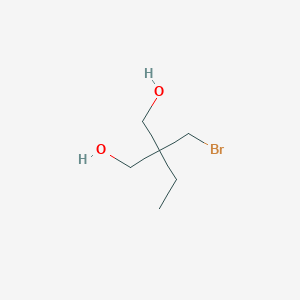
1H-Benzimidazole, 4,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 4,6-dimethyl- is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at the 4 and 6 carbon atoms. This compound is part of the benzimidazole family, which is known for its diverse pharmacological properties and applications in various fields such as medicine, agriculture, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 4,6-dimethyl- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic conditions. For instance, the reaction of o-phenylenediamine with 4,6-dimethylbenzaldehyde in the presence of hydrochloric acid and hydrogen peroxide in acetonitrile at room temperature yields 1H-Benzimidazole, 4,6-dimethyl- .
Industrial Production Methods: Industrial production of 1H-Benzimidazole, 4,6-dimethyl- typically involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole, 4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of the benzene and imidazole rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 4,6-dimethyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.
Industry: It is utilized in the development of dyes, pigments, and other functional materials
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 4,6-dimethyl- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activities. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 5,6-Dimethyl-1H-benzimidazole
- 2-Methyl-1H-benzimidazole
- 1H-Benzimidazole
Comparison: 1H-Benzimidazole, 4,6-dimethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to 5,6-Dimethyl-1H-benzimidazole, it may exhibit different pharmacological properties and reactivity patterns. The presence of methyl groups at the 4 and 6 positions can affect the compound’s ability to interact with enzymes and other molecular targets, making it distinct from other benzimidazole derivatives .
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
4,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2/c1-6-3-7(2)9-8(4-6)10-5-11-9/h3-5H,1-2H3,(H,10,11) |
InChI-Schlüssel |
BDHQVPWFPRIJQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)NC=N2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















